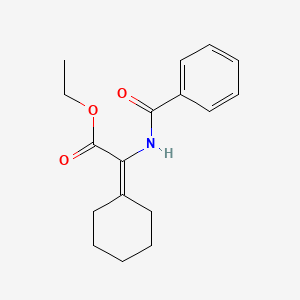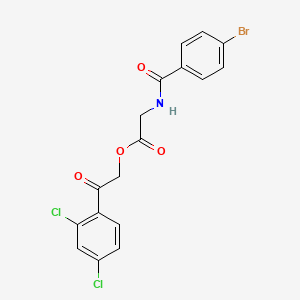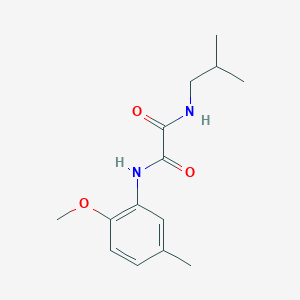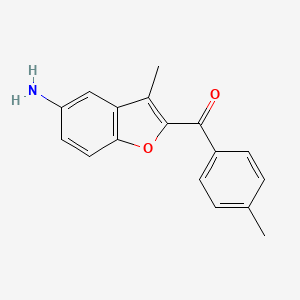![molecular formula C17H19NO3S B4698283 N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4698283.png)
N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide
説明
N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide, commonly known as DMSA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. DMSA is a sulfonamide derivative of acetamide and has been found to have various biological activities.
作用機序
The mechanism of action of DMSA is not fully understood. However, it has been proposed that DMSA acts by inhibiting the activity of enzymes involved in the biosynthesis of DNA and RNA. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. DMSA has been shown to have a synergistic effect with other chemotherapeutic agents, making it a potential candidate for combination therapy.
Biochemical and Physiological Effects:
DMSA has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DMSA has also been found to have antimicrobial activity against various bacterial and viral pathogens. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMSA has also been found to have antioxidant activity, which may contribute to its anticancer and anti-inflammatory properties.
実験室実験の利点と制限
DMSA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied and its biological activities are well documented. DMSA has also been found to have low toxicity, making it a safe compound to work with. However, there are some limitations to using DMSA in lab experiments. Its mechanism of action is not fully understood, which may limit its application in certain research areas. DMSA may also have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on DMSA. One area of research is the development of new drugs based on DMSA for the treatment of cancer, bacterial and viral infections, and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of DMSA, which may lead to the development of more targeted therapies. Further research is also needed to investigate the potential off-target effects of DMSA and its long-term safety profile. Overall, DMSA has shown great promise as a versatile compound with multiple biological activities, and further research is needed to fully explore its potential.
科学的研究の応用
DMSA has been extensively used in scientific research due to its various biological activities. It has been found to have anticancer, antimicrobial, anti-inflammatory, and antiviral properties. DMSA has been used in the development of new drugs for the treatment of cancer, bacterial and viral infections, and inflammatory diseases. It has also been used as a diagnostic tool for cancer and other diseases.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-N-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-12-5-8-16(9-6-12)22(20,21)18(15(4)19)17-10-7-13(2)11-14(17)3/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCPNXXVSHUAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=C(C=C(C=C2)C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4698211.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B4698218.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,4-difluorophenyl)-N~2~-methylglycinamide](/img/structure/B4698221.png)
![methyl {3-methyl-5-[4-(methylthio)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4698231.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B4698240.png)
![6-[(diphenylacetyl)amino]hexanoic acid](/img/structure/B4698244.png)

![4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4698248.png)
![3-(2-chlorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4698255.png)

![N-[1-(4-sec-butylphenyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4698269.png)
![butyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B4698270.png)
